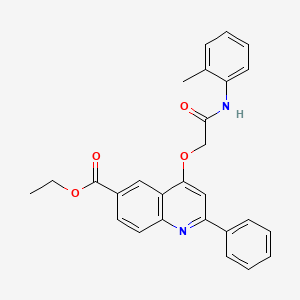

N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme plays a crucial role in the metabolism of GABA, an inhibitory neurotransmitter in the central nervous system. CPP-115 has been studied extensively for its potential therapeutic applications in a range of neurological and psychiatric disorders.

Applications De Recherche Scientifique

- Field : Pharmacology

- Application : This research focuses on the metabolic pathways of new fentanyl analogs, which have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects .

- Methods : The metabolism of the new fentanyl analogs is anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .

- Results : The research presents a review on the metabolic profiles of new fentanyl analogs responsible for a growing number of severe and fatal intoxications in the United States, Europe, Canada, Australia, and Japan in the last years .

- Field : Pharmaceuticals

- Application : This review lists the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as therapeutics .

- Methods : The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .

- Results : The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

- Field : Antitubercular Activities

- Application : A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed, synthesized and in vitro assessed for their antitubercular activities .

- Methods : The compounds were assessed for their antitubercular activities by a microdilution method .

- Results : All the novel derivatives exerted potent or moderate active against M. tuberculosis H 37 Rv, with MIC values ranging from 4 to 64 μg/mL .

Metabolic Pathways and Potencies of New Fentanyl Analogs

Synthesis and Therapeutic Potential of Pyrido [2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives

2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Compounds

- Field : Pharmacology

- Application : This research focuses on the discovery of a new compound, ABT-869, a 3-Aminoindazole-based orally active multi-targeted receptor tyrosine kinase inhibitor .

- Methods : The research involves the synthesis of a series of novel compounds and their evaluation for their inhibitory activity against various receptor tyrosine kinases .

- Results : The research presents the discovery of ABT-869, a potent and orally active multi-targeted receptor tyrosine kinase inhibitor .

- Field : Pharmaceuticals

- Application : This research focuses on the design and synthesis of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .

- Methods : The research involves the design, synthesis, and evaluation of these novel compounds for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Results : Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

- Field : Chemical Engineering

- Application : This research focuses on the continuous synthesis of N-(3-Amino-4-methylphenyl)benzamide, a crucial building block of many drug candidates .

- Methods : The research involves the development of a continuous flow microreactor system for the synthesis of the compound and the determination of intrinsic reaction kinetics parameters .

- Results : The research presents the successful development of a continuous flow microreactor system for the synthesis of N-(3-Amino-4-methylphenyl)benzamide .

Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N’-(2-fluoro-5-methylphenyl)urea (ABT-869)

Design and Synthesis of Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide Derivatives

Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide

- Field : Pharmacology

- Application : This research focuses on the metabolic pathways of new fentanyl analogs that have recently emerged on the drug markets worldwide with high potential for producing addiction and severe adverse effects .

- Methods : The metabolism of the new fentanyl analogs is anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation .

- Results : The research presents a review on the metabolic profiles of new fentanyl analogs responsible for a growing number of severe and fatal intoxications in the United States, Europe, Canada, Australia, and Japan in the last years .

- Field : Pharmaceuticals

- Application : This review lists the structures composed of a pyridopyrimidine moiety which have shown a therapeutic interest or have already been approved for use as therapeutics .

- Methods : The review considers all the synthetic protocols to prepare these pyridopyrimidine derivatives .

- Results : The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

- Field : Surface Engineering

- Application : This research highlights the flexible chemistry of 4-fluoro-3-nitrophenyl azide and its applications in the field of surface engineering, immobilization of biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers, and rapid diagnostics .

- Methods : The research involves the use of 4-fluoro-3-nitrophenyl azide for surface engineering and immobilization of biomolecules .

- Results : The research presents the successful application of 4-fluoro-3-nitrophenyl azide in surface engineering and rapid diagnostics .

Metabolic Pathways and Potencies of New Fentanyl Analogs

Review on the Synthesis and Therapeutic Potential of Pyrido [2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives

Exploring the flexible chemistry of 4-fluoro-3-nitrophenyl azide for surface engineering

Propriétés

IUPAC Name |

N-cyclopentyl-N'-(3-fluoro-4-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O2/c1-9-6-7-11(8-12(9)15)17-14(19)13(18)16-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUOTDVMNXALAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CCCC2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(3-fluoro-4-methylphenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

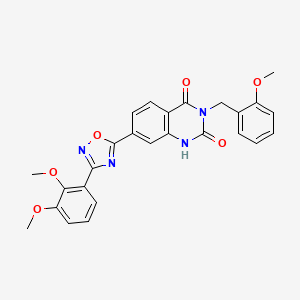

![diethyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2706761.png)

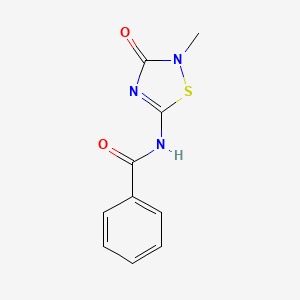

![2-fluoro-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2706764.png)

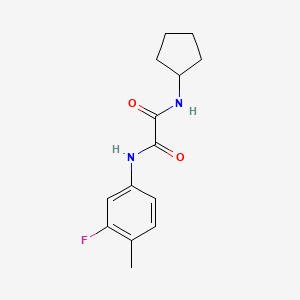

![5,6-Dihydroimidazo[2,1-b]thiazol-2(3H)-one](/img/structure/B2706765.png)

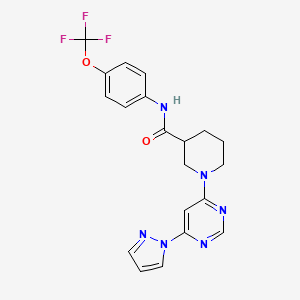

![(1R,5S)-7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-one](/img/structure/B2706773.png)

![2-Chloro-N-[2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropyl]acetamide](/img/structure/B2706780.png)